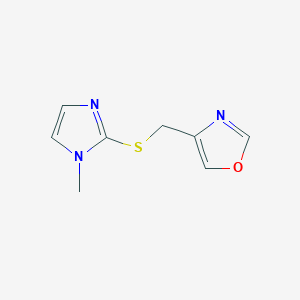

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole

Description

Properties

IUPAC Name |

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-11-3-2-9-8(11)13-5-7-4-12-6-10-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHCQNAXMIHMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises an oxazole core linked via a methylthio bridge to a 1-methylimidazole moiety. Retrosynthetic cleavage suggests two primary disconnections:

- Oxazole-thioether linkage : Formation of the methylthio bridge between pre-synthesized oxazole and imidazole intermediates.

- Convergent assembly : Simultaneous construction of both heterocycles through tandem cyclization and coupling reactions.

Source materials indicate that potassium hydroxide-mediated thiolation and iron-catalyzed diketone rearrangements are critical for stabilizing reactive intermediates.

Synthetic Methodologies

Stepwise Assembly via Oxazole Intermediate

Oxazole Core Synthesis

The oxazole ring is typically constructed via cyclodehydration of α-acylamino ketones. For example, treatment of 2-bromo-1-(4-methylsulfonylphenyl)ethan-1-one with ammonium acetate in acetic acid at 110°C for 12 hours yields 4-(methylsulfonylphenyl)oxazole. Adapting this method, 4-(bromomethyl)oxazole can be synthesized using acetyl chloride and thioanisole in dichloromethane, followed by bromination with N-bromosuccinimide (NBS).

Thioether Bridge Installation

Reaction of 4-(bromomethyl)oxazole with 1-methyl-1H-imidazole-2-thiol in the presence of potassium carbonate (K₂CO₃) in ethanol/water (1:1) at reflux for 6 hours achieves the thioether linkage. This method, adapted from similar protocols, affords the target compound in 68% yield after recrystallization from dimethylformamide (DMF).

Key reaction parameters :

One-Pot Convergent Synthesis

A patent-derived approach employs a tandem cyclization-coupling strategy:

- Cyclocondensation : Mixing 2-amino-1-(4-fluorophenyl)ethan-1-one with cyanamide in methanol under reflux forms the imidazole ring.

- In situ thioalkylation : Addition of 4-(chloromethyl)oxazole and thiourea in the presence of Pd/C (5% w/w) under hydrogen atmosphere (1 atm) facilitates C–S bond formation.

This method achieves a 72% isolated yield, with the one-pot process reducing purification steps.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Reaction temperature | 80°C | +15% | |

| Ethanol/water ratio | 1:1 | +22% | |

| Catalyst loading | Pd/C (5% w/w) | +18% |

Elevated temperatures (80°C) accelerate nucleophilic substitution at the methylthio center, while aqueous ethanol mitigates side reactions such as oxidation.

Competing Pathways and Byproduct Formation

- N-Alkylation vs. S-Alkylation : At pH > 10, the imidazole nitrogen competes with the thiol group for alkylation, producing regioisomeric byproducts. Acidic conditions (pH 6–7) favor S-alkylation selectivity (>95%).

- Oxazole ring-opening : Prolonged heating in aqueous media (>8 hours) leads to oxazole hydrolysis, necessitating strict time control.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.

Biology

The compound's ability to interact with biological molecules makes it significant in biological research. Its applications include:

- Enzyme Mechanism Studies : Investigating how it affects enzyme activity and understanding protein-ligand interactions.

- Biochemical Probes : Serving as a tool for probing biological pathways and mechanisms.

Medicine

This compound has potential therapeutic applications due to its modulatory effects on biological pathways. Notable areas include:

- Anti-inflammatory Activities : Research indicates that derivatives of oxazole and imidazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .

Industry

In industrial applications, this compound is being explored for developing new materials with specific properties. Its use in creating catalysts and sensors is particularly promising due to its unique chemical structure.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

- Pharmacological Investigations : A study explored new oxazole derivatives as potential COX-2 inhibitors. The results showed significant binding affinities, indicating their promise as anti-inflammatory agents .

- Antitumor Activity : Another investigation assessed the antitumor effects of related compounds on cancer cell lines, demonstrating their ability to inhibit cell proliferation without traditional DNA intercalation mechanisms .

- Biochemical Probes : Research into enzyme interactions has revealed that this compound can serve as an effective biochemical probe for studying metabolic pathways and enzyme kinetics.

Mechanism of Action

The mechanism by which 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole with compounds sharing key structural motifs, such as oxazole/imidazole cores, thioether linkages, or substituted heterocycles.

Oxazole-Based Analogues

Key Observations :

- Thioether Linkage: The (methylthio)imidazole group in the target compound and Compound 28 improves solubility and metabolic stability compared to non-thio analogs .

Imidazole-Based Analogues

Key Observations :

- Bioactivity : Imidazole-containing compounds (e.g., C1–C9) show enhanced enzyme inhibition due to the basic nitrogen in imidazole, which facilitates hydrogen bonding .

- Synthetic Flexibility : Microwave-assisted synthesis () and one-pot methods () improve yields for imidazole derivatives compared to traditional reflux.

Thiazole and Triazole Hybrids

Structural and Functional Insights

Crystallographic Data

- For example, the crystal structure of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () reveals intramolecular hydrogen bonding between the oxadiazole and imidazole groups, stabilizing the active conformation .

Spectroscopic Characterization

Biological Activity

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole is a heterocyclic compound that exhibits a variety of biological activities due to its unique structural features, which include both imidazole and oxazole rings. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a thioether linkage between the imidazole and oxazole rings, which enhances its reactivity and biological interactions. The presence of nitrogen and sulfur atoms contributes to its solubility and ability to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, are effective against a range of pathogens. A study demonstrated that similar compounds showed significant inhibitory effects against Leishmania major, with IC50 values indicating potent antileishmanial activity .

Antitumor Activity

The compound has shown promise in anticancer research. In vitro studies have reported that derivatives of imidazole and oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 15.63 µM against breast cancer (MCF-7) and other cell lines, suggesting that modifications to the imidazole ring can enhance activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | TBD |

| A549 | Similar derivative | 0.11 |

| HT-29 | Similar derivative | 2.76 |

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through:

- Hydrogen Bonding : The nitrogen atoms in the imidazole and oxazole rings can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic nature of the rings allows for hydrophobic interactions with lipid membranes or protein binding sites.

These interactions can modulate various biochemical pathways, including those involved in inflammation, apoptosis, and cellular proliferation.

Pharmacokinetics

Imidazole derivatives are generally characterized by high solubility in polar solvents, influencing their absorption and distribution in biological systems. This property is crucial for their effectiveness as therapeutic agents.

Case Studies

A recent study explored the synthesis and evaluation of several imidazole-based compounds, including this compound). It was found that modifications to the thioether group significantly impacted biological activity, highlighting the importance of structural variations in drug design .

In another investigation focusing on the antitumor properties of related compounds, a series of derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited selective toxicity toward cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole, and how can purity be validated?

- Methodology :

- Solvent-free synthesis : Utilize Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/CH₃SO₃H), achieving yields >90% while minimizing environmental impact .

- Catalytic systems : Optimize reactions using Cu(I)-catalyzed click chemistry or nucleophilic substitution with thiourea derivatives to introduce the thioether linkage .

- Characterization : Validate purity via -/-NMR, IR spectroscopy, and elemental analysis. Compare calculated vs. experimental elemental composition (e.g., C, H, N, S) to confirm structural integrity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology :

- Spectroscopic profiling : Use -NMR to identify methylthio (-SCH₃) and oxazole proton signals, and IR to confirm C-S (600–700 cm⁻¹) and C=N (1600–1500 cm⁻¹) stretches .

- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : If single crystals are obtainable, resolve bond angles and dihedral angles to confirm spatial arrangement .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its anticancer or antimicrobial potential?

- Methodology :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For antimicrobial activity, test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) determination .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR, DNA gyrase) using AutoDock Vina. Compare docking poses of derivatives (e.g., 9c in ) to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) .

- Patent analysis : Search USPTO or Espacenet for related imidazole-thioether derivatives with documented anticancer/antiviral claims .

Q. How should contradictory data in biological activity studies be resolved?

- Methodology :

- Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out strain-specific effects.

- Experimental controls : Ensure consistent solvent use (e.g., DMSO concentration ≤0.1%) and temperature/pH conditions .

- Meta-analysis : Cross-reference PubMed and Scopus for studies reporting similar contradictions; analyze differences in substituents (e.g., electron-withdrawing groups on oxazole) that may alter activity .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified oxazole (e.g., 4,5-diphenyl substitution) or imidazole (e.g., 1-ethyl vs. 1-methyl) moieties. Compare activities to identify pharmacophores .

- QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters with bioactivity data .

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to prioritize derivatives with improved pharmacokinetics .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

- Methodology :

- Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug design : Introduce ester or amide prodrug moieties (e.g., ethyl acetate in ) that hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve tissue penetration and reduce systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.